N'-(3-phenylpropanoyl)-4-biphenylcarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C22H20N2O2 It is a hydrazide derivative, characterized by the presence of a benzohydrazide moiety linked to a phenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N’-(3-phenylpropanoyl)benzohydrazide typically involves the condensation of 4-phenylbenzohydrazide with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for 4-phenyl-N’-(3-phenylpropanoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The phenyl rings may interact with hydrophobic pockets in proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-4-tert-butylbenzohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- N’-phenyl pyridylcarbohydrazide
Uniqueness
4-Phenyl-N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific structural features, such as the combination of phenyl and propanoyl groups. This structural arrangement may confer distinct chemical reactivity and biological activity compared to other hydrazide derivatives.
Properties
CAS No. |
304666-07-7 |
---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4g/mol |
IUPAC Name |
4-phenyl-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C22H20N2O2/c25-21(16-11-17-7-3-1-4-8-17)23-24-22(26)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2,(H,23,25)(H,24,26) |
InChI Key |
XYVJMZKGJQAZJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.